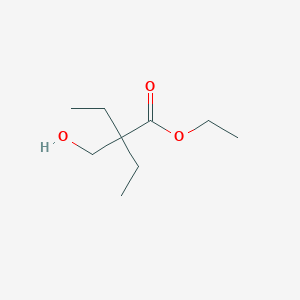

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, also known as ethyl hydroxymethylbutyrate or HEH, is a chemical compound that has recently gained attention in various fields. It has a molecular formula of C9H18O3 and a molecular weight of 174.24 .

Molecular Structure Analysis

The InChI code for Ethyl 2-ethyl-2-(hydroxymethyl)butanoate is 1S/C9H18O3/c1-4-9(5-2,7-10)8(11)12-6-3/h10H,4-7H2,1-3H3 . This indicates that the molecule consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate has a density of 1.0±0.1 g/cm3, a boiling point of 223.0±13.0 °C at 760 mmHg, and a flash point of 88.2±12.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its ACD/LogP value is 0.51, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Aplicaciones Científicas De Investigación

1. Fragrance Industry Applications

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, as a fragrance ingredient, falls within the broader category of branched chain saturated alcohols, which are significant in the fragrance industry. A detailed toxicologic and dermatologic review of 2-ethyl-1-butanol, a related compound, highlights its use in fragrances (Mcginty, Letizia, & Api, 2010).

2. Chemical Synthesis and Organic Reactions

In the field of organic chemistry, ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate, a related compound, has been successfully prepared from ethyl 2-oxocyclopentanecarboxylate and ethyl 4-bromobutanoate. This synthesis, catalyzed by tetrabutylammonium iodide, showcases the use of Ethyl 2-ethyl-2-(hydroxymethyl)butanoate derivatives in organic reactions (Wang Jun, 2010).

3. Odor Thresholds and Sensory Applications

Research into the odor thresholds of various branched esters, including ethyl 2-ethylhexanoate, reveals significant insights into their sensory applications. These esters generally have lower odor thresholds than their straight-chain counterparts, indicating their potential in enhancing sensory experiences (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

4. Insect Pest Control

In the domain of pest control, derivatives of Ethyl 2-ethyl-2-(hydroxymethyl)butanoate have been explored as biochemically activated insect hormonogenic compounds (juvenogens). These compounds, as part of the ester derivatives, are being studied for their potential application in controlling insect pests (Wimmer et al., 2007).

5. Pharmaceutical Applications

In pharmaceutical research, Ethyl (S)-4-chloro-3-hydroxy butanoate, a compound related to Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, serves as a building block for synthesizing hypercholesterolemia drugs. This showcases its potential use in drug synthesis and pharmaceutical applications (Jung, Park, Uhm, Kim, & Kim, 2010).

Propiedades

IUPAC Name |

ethyl 2-ethyl-2-(hydroxymethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-4-9(5-2,7-10)8(11)12-6-3/h10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHUZDYHNVLCHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)